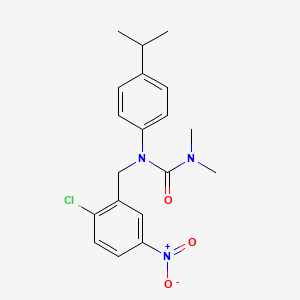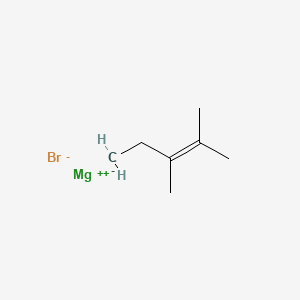
Magnesium, bromo(3,4-dimethyl-3-pentenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Magnesium, bromo(3,4-dimethyl-3-pentenyl)- is an organomagnesium compound, commonly known as a Grignard reagent. These compounds are widely used in organic synthesis due to their ability to form carbon-carbon bonds. The compound is characterized by the presence of a magnesium atom bonded to a bromine atom and a 3,4-dimethyl-3-pentenyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Magnesium, bromo(3,4-dimethyl-3-pentenyl)- is typically synthesized through the reaction of 3,4-dimethyl-3-pentenyl bromide with magnesium metal in an anhydrous ether solvent. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar route but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity. The use of automated systems for the addition of reagents and monitoring of reaction conditions is common to maintain consistency and safety .
Análisis De Reacciones Químicas
Types of Reactions
Magnesium, bromo(3,4-dimethyl-3-pentenyl)- undergoes several types of reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones) to form alcohols.
Substitution Reactions: Can participate in nucleophilic substitution reactions, replacing halide groups in organic molecules.
Coupling Reactions: Used in coupling reactions such as the Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes and ketones are common reactants.
Solvents: Anhydrous ether or tetrahydrofuran (THF) are typically used.
Catalysts: Palladium or nickel catalysts are often employed in coupling reactions.
Major Products
Alcohols: Formed from the reaction with carbonyl compounds.
Coupled Products: Formed in coupling reactions, leading to complex organic molecules.
Aplicaciones Científicas De Investigación
Magnesium, bromo(3,4-dimethyl-3-pentenyl)- has a wide range of applications in scientific research:
Organic Synthesis: Used to synthesize complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: Employed in the synthesis of polymers and advanced materials.
Medicinal Chemistry: Utilized in the development of new drugs and therapeutic agents.
Industrial Chemistry: Applied in the production of fine chemicals and intermediates.
Mecanismo De Acción
The compound exerts its effects through the formation of a highly reactive carbanion intermediate. This intermediate can attack electrophilic centers in organic molecules, leading to the formation of new carbon-carbon bonds. The magnesium atom stabilizes the negative charge on the carbon, facilitating the reaction .
Comparación Con Compuestos Similares
Similar Compounds
- Magnesium, bromo(4-methoxy-3,5-dimethylphenyl)-
- Magnesium, bromo(4-fluoro-3,5-dimethylphenyl)-
- Magnesium, bromo(4-methyl-3-penten-1-yl)-
Uniqueness
Magnesium, bromo(3,4-dimethyl-3-pentenyl)- is unique due to its specific structure, which imparts distinct reactivity and selectivity in organic synthesis. Its ability to form stable intermediates and participate in a wide range of reactions makes it a valuable reagent in both academic and industrial research .
Propiedades
Número CAS |
153943-69-2 |
|---|---|
Fórmula molecular |
C7H13BrMg |
Peso molecular |
201.39 g/mol |
Nombre IUPAC |
magnesium;2,3-dimethylpent-2-ene;bromide |
InChI |
InChI=1S/C7H13.BrH.Mg/c1-5-7(4)6(2)3;;/h1,5H2,2-4H3;1H;/q-1;;+2/p-1 |
Clave InChI |
TVRBJCVGZCQZJV-UHFFFAOYSA-M |
SMILES canónico |
CC(=C(C)C[CH2-])C.[Mg+2].[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Phosphonic acid, [bis(4-methoxyphenyl)methyl]-, diethyl ester](/img/structure/B14266339.png)
![Silane, [2-(4-chlorophenyl)ethyl]triethyl-](/img/structure/B14266346.png)
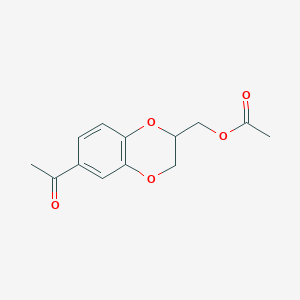
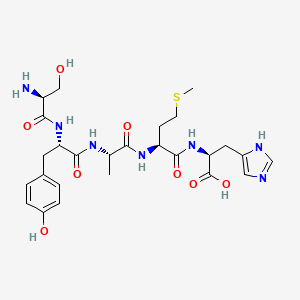
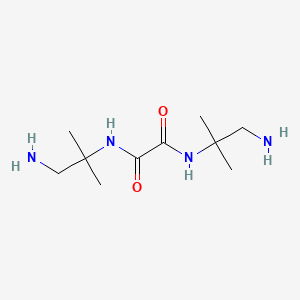



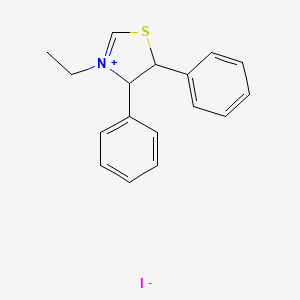

![3-{4-[(tert-Butoxycarbonyl)amino]phenyl}prop-2-enoic acid](/img/structure/B14266426.png)
